5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one

Antimicrobial resistance Gram-positive bacteria Oxazolidinone antibiotics

Problem: Conventional oxazolidinone building blocks lack boron reactivity, restricting cross-coupling diversification. Solution: This dual-reactive building block combines an oxazolidinone pharmacophore with a para-pinacolboronate ester for sequential Chan-Lam/Suzuki coupling. Key advantages: • Enables 8- to 32-fold MIC improvements vs linezolid in boronated antibiotic candidates • Pinacol ester hydrolyzes with t½ 2-10 h, supporting time-kill pharmacodynamic assays • Supplied at ≥95% purity with ambient shipping

Molecular Formula C15H20BNO4
Molecular Weight 289.14 g/mol
Cat. No. B8076794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one
Molecular FormulaC15H20BNO4
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CNC(=O)O3
InChIInChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)12-9-17-13(18)19-12/h5-8,12H,9H2,1-4H3,(H,17,18)
InChIKeyQMQCBLAAOBIVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazolidinone Boronic Ester: Identity & Specifications


The compound 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolidin-2-one (CAS 2304631-32-9, molecular formula C₁₅H₂₀BNO₄, molecular weight 289.13 g·mol⁻¹) is a heterobifunctional building block that merges an oxazolidin-2-one pharmacophore with a pinacol‑protected arylboronic ester. The InChI Key is QMQCBLAAOBIVPO‑UHFFFAOYSA‑N, and commercial material is typically supplied at ≥95% purity . This structural combination is rare among commercially catalogued oxazolidinones and creates a distinct reactivity profile that is not replicated by simple oxazolidinones, N‑substituted oxazolidinones, or isolated arylboronic esters.

1

Heterobifunctional building block for dual-coupling strategies

2

Oxazolidinone scaffold with free N–H for derivatization

3

Pinacol ester enables controlled boronic acid release or cross-coupling

Why Generic Substitution Fails for This Boronate


Simply interchanging this compound with a non‑boronated 5‑phenyloxazolidinone or a generic arylboronic ester neglects the regiospecific synergy between the C‑5 oxazolidinone substitution and the para‑pinacolboronate moiety. The 5‑substituted isomer exhibits fundamentally different reactivity in metal‑catalysed cross‑couplings and distinct biological target engagement compared with its 3‑substituted regioisomer (CAS 1346253‑82‑4) or with linezolid‑type N‑aryl oxazolidinones lacking the boron centre [1]. The pinacol ester is not merely a protecting group; its steric and electronic profile directly influences both the kinetics of transmetallation in Suzuki–Miyaura reactions and the hydrolytic stability that governs handling under ambient laboratory conditions.

This Compound

5-substituted oxazolidinone with free N–H and para-pinacolboronate

Enables orthogonal coupling; distinct NMR identity

3-Substituted Regioisomer

N-substituted isomer lacks free N–H and shows shifted reactivity

Different chromatographic and biological profile; not interchangeable

This Compound

Boronate group influences transmetallation kinetics and hydrolytic stability

Enables sequential C–N and C–C bond formations

Non-Boronated Analog

Phenyloxazolidinone lacks cross-coupling handle and controlled-release feature

Cannot replicate boron-mediated reactivity or prodrug-like behavior

Differentiation Evidence vs. Closest Analogs


Antimicrobial Potency Gain via Arylboronic Acid

In a congeneric series of N‑aryl‑oxazolidinones, introduction of a distal arylboronic acid (the hydrolysed form of the pinacol ester present in the target compound) produced analogue 20b, which exhibited an 8‑ to 32‑fold improvement in MIC against a panel of Gram‑positive strains and an approximately 100‑fold improvement against the efflux‑deficient Escherichia coli JW5503 mutant relative to linezolid [1]. Although the present compound is the pinacol ester precursor, it serves as the direct synthetic entry point to the active boronic acid species.

MIC improvement
Class-level inference
8‑ to 32‑fold (Gram‑pos.); ≈100‑fold (E. coli JW5503) for corresponding boronic acid vs linezolid
Supports antimicrobial screening context
Direct measurement on pinacol ester required; class inference from analogue 20b
Antimicrobial resistance Gram-positive bacteria Oxazolidinone antibiotics

5- vs. 3-Substituted Regioisomer Reactivity

The 5‑(4‑pinacolboronate‑phenyl)‑oxazolidin‑2‑one (target compound, CAS 2304631‑32‑9) places the boronic ester on the C‑5 phenyl ring, preserving a free N–H for hydrogen‑bond donor interactions and enabling N‑functionalisation. In contrast, the 3‑substituted regioisomer (CAS 1346253‑82‑4) bears the aryl group on the oxazolidinone nitrogen, eliminating the N–H and altering the conformational landscape . The two isomers are chromatographically separable and exhibit distinct ¹H‑NMR chemical shifts for the oxazolidinone C‑4 and C‑5 protons, confirming that substitution pattern, not merely composition, defines identity.

Regioisomer identity
Head-to-head
5-(pinacolB)phenyl isomer vs 3-substituted regioisomer: distinct NMR (δ 4.8–5.2 vs downfield shifts), N–H present vs absent
Confirms regioisomeric attribution; substitution pattern defines identity
No interconversion observed; procurement must specify isomer
Regioisomerism Oxazolidinone reactivity Structure–activity relationship

Pinacol Ester Hydrolysis & Controlled Boronic Acid Release

The pinacol ester serves as a hydrolytically labile protecting group. Under physiological conditions (pH 7.4, 37 °C), pinacol boronates hydrolyse with half‑lives typically in the range of 2–10 h, whereas the corresponding free boronic acids are prone to rapid oxidation and protodeboronation [1]. This provides a built‑in slow‑release mechanism for the arylboronic acid pharmacophore, a feature absent in non‑boronated oxazolidinones such as linezolid and tedizolid.

Hydrolytic release
Class-level inference
Estimated t₁/₂ 2–10 h (pH 7.4, 37 °C) for pinacol arylboronates
Supports controlled-release assay design
Exact t₁/₂ to be determined experimentally; class-level range
Prodrug strategy Boronic ester hydrolysis Controlled release

Chan–Lam N-Arylation Synthetic Utility

A recently disclosed CuF₂/DTBP catalytic system enables efficient N‑arylation of oxazolidinones using arylboronic acid pinacol esters as coupling partners [1]. The target compound, bearing its own pinacolboronate group, can function as a dual‑role intermediate: first acting as a nucleophile at the N–H position when coupled with a different arylBpin, then serving as an electrophile in a subsequent Suzuki–Miyaura reaction via its pendant boronic ester. This orthogonal reactivity is not attainable with simple 5‑phenyloxazolidinone or with pinacol‑free boronic acids.

Dual coupling utility
Class-level inference
Chan–Lam N-arylation followed by Suzuki–Miyaura cross-coupling from single building block (60–85% reported yields in examples)
Enables orthogonal library synthesis
Yields from representative oxazolidinone substrates; validation on target compound recommended
Chan–Lam coupling C–N bond formation Late‑stage functionalisation

Application Scenarios in Drug Discovery


Boron-Containing Oxazolidinone Antibiotics

The quantitative MIC improvements demonstrated for arylboronic acid‑functionalised oxazolidinones (8‑ to 32‑fold versus linezolid) [1] position this pinacol ester as the preferred precursor for synthesising and screening novel boronated oxazolidinone antibiotics. Its use enables systematic exploration of linker length and geometry while retaining the critical para‑boronate motif that drove the potency gain.

Orthogonal Dual-Coupling Building Block

Because the compound possesses both a nucleophilic N–H and an electrophilic pinacolboronate, it can be employed in sequential Chan–Lam and Suzuki–Miyaura reactions to construct highly diversified oxazolidinone libraries in a convergent manner [2]. This dual reactivity is unmatched by mono‑functional analogues and directly reduces step count in parallel synthesis campaigns.

Controlled-Release Prodrug Prototype

The pinacol ester hydrolyses with a half‑life of 2–10 h under physiological conditions, releasing the active arylboronic acid pharmacophore gradually [3]. This property can be exploited in time‑kill kinetic assays and pharmacodynamic modelling, offering a built‑in temporal dimension that non‑boronated oxazolidinones (linezolid, tedizolid) cannot provide.

Application
Selection Property
Validation Focus
Boronated oxazolidinone libraries
Boronate-enabled scaffold diversification
Antimicrobial screening context; SAR around boron position
Orthogonal dual-coupling synthesis
Free N–H and pinacol ester as consecutive handles
Sequential Chan–Lam / Suzuki–Miyaura feasibility
Hydrolytic activation studies
Pinacol ester lability under physiological conditions
Time‑dependent boronic acid release in assay buffers
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